(S)-(-)-1-(2-Furyl)ethanol
Overview
Description
(S)-(-)-1-(2-Furyl)ethanol is an organic compound characterized by the presence of a furan ring and a hydroxyl group attached to an asymmetric carbon atom. This chiral molecule is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(-)-1-(2-Furyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-furyl ketone using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric reduction of 2-furyl acetaldehyde using chiral reducing agents.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of 2-furyl ketone in the presence of chiral catalysts. This method ensures high enantiomeric purity and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-furyl ketone.
Reduction: The compound can be reduced to form 2-furylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: 2-Furyl ketone
Reduction: 2-Furylmethanol
Substitution: Various substituted furyl derivatives
Scientific Research Applications
(S)-(-)-1-(2-Furyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-(-)-1-(2-Furyl)ethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Furylmethanol
- 2-Furyl ketone
- 2-Furyl acetaldehyde
Comparison: (S)-(-)-1-(2-Furyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties. This distinguishes it from other similar compounds like 2-furylmethanol and 2-furyl ketone, which lack chirality. The presence of the hydroxyl group and the furan ring also contributes to its distinct chemical behavior and applications.
Biological Activity
(S)-(-)-1-(2-Furyl)ethanol, also known as (S)-(-)-α-Methylfuran-2-methanol, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C6H8O2
- CAS Number : 85828-09-7
- Purity : ≥ 99% (GC)
The compound features a furan ring that contributes to its reactivity and biological interactions. The stereochemistry at the chiral center is crucial for its biological activity.
1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are vital for neutralizing free radicals, which can cause cellular damage.
- Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress in cells. This property is essential in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Studies have shown that this compound can provide neuroprotection, making it a candidate for research into treatments for neurodegenerative diseases.
- Case Study : In a murine model of Alzheimer's disease, this compound demonstrated significant reductions in amyloid-beta plaque formation, which is a hallmark of the disease. The compound's ability to modulate neuroinflammation was also noted, suggesting potential therapeutic applications in neurodegeneration.
3. Antimicrobial Activity
This compound has shown antimicrobial properties against various pathogens.
- Research Findings : In vitro studies revealed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a natural antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The furan ring structure allows for effective electron donation to stabilize free radicals.
- Modulation of Enzymatic Activity : The compound may influence enzymes involved in oxidative stress pathways, enhancing cellular defense mechanisms.
- Interaction with Cell Membranes : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(1S)-1-(furan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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